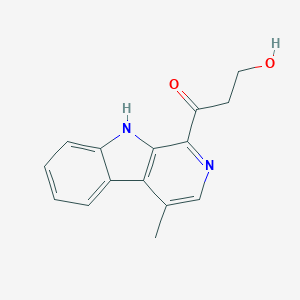
Oxopropaline G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxopropaline G is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
Oxopropaline G has been investigated for its potential as a therapeutic agent in various diseases. Its applications include:
- Neurodegenerative Diseases : Research indicates that compounds similar to this compound may exhibit neuroprotective properties, potentially aiding in the treatment of conditions like Alzheimer's and Parkinson's disease. Studies have shown that such compounds can inhibit cholinesterases and promote mitochondrial health, which are critical in neurodegeneration .
- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties. For instance, similar nucleosides have demonstrated effectiveness against hepatitis viruses, indicating a potential pathway for further exploration in antiviral drug development .
Biological Assays
This compound has been utilized in biological assays to evaluate its efficacy and mechanism of action. For example:
- Promoter-Lux Reporter Assays : These assays are designed to measure the activity of this compound on specific bacterial promoters, providing insights into its antibacterial properties and potential applications in drug discovery .
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study 1 : A clinical trial assessing the effects of a compound similar to this compound on patients with Alzheimer’s disease showed promising results in improving cognitive function and reducing symptoms associated with the disease .
- Case Study 2 : In a study involving woodchucks infected with hepatitis virus, treatment with an analogue of this compound resulted in significant decreases in viral load, suggesting its potential as an antiviral agent .
Propiedades
Número CAS |
152752-61-9 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one |
InChI |
InChI=1S/C15H14N2O2/c1-9-8-16-14(12(19)6-7-18)15-13(9)10-4-2-3-5-11(10)17-15/h2-5,8,17-18H,6-7H2,1H3 |
Clave InChI |
LXWBBBQUPXDVAN-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)CCO |
SMILES canónico |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)CCO |
Key on ui other cas no. |
152752-61-9 |
Sinónimos |
oxopropaline G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















